2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine
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Overview
Description
2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine is an organic compound with a complex structure that includes chlorinated pyrimidine and dimethylphosphinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. The process includes chlorination, phosphinylation, and pyrimidine ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the phosphinyl group.
Substitution: Halogen atoms in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine involves interaction with specific molecular targets and pathways. The chlorinated pyrimidine structure is known to interfere with nucleic acid synthesis, while the phosphinyl group enhances the compound’s stability and activity. These interactions lead to the disruption of cellular processes in target organisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated pyrimidines and phosphinylated aromatic compounds. Examples are:
- 2,5-Dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine
- 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3-methylphenyl]-4-pyrimidinamine .
Uniqueness
What sets 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorinated pyrimidine and dimethylphosphinyl groups enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16Cl2N3OP |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-dimethylphosphoryl-3,4-dimethylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H16Cl2N3OP/c1-8-5-6-11(12(9(8)2)21(3,4)20)18-13-10(15)7-17-14(16)19-13/h5-7H,1-4H3,(H,17,18,19) |
InChI Key |
MMGVAMAVBRQMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC2=NC(=NC=C2Cl)Cl)P(=O)(C)C)C |
Origin of Product |
United States |
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